molecular formula C13H10N2O7S2 B2790076 2-[(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 313646-95-6

2-[(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

カタログ番号: B2790076
CAS番号: 313646-95-6
分子量: 370.35
InChIキー: YZKWLZSDKZNDKN-WTKPLQERSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(5Z)-5-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a rhodanine-3-acetic acid derivative characterized by a thiazolidinone core with a 4-oxo-2-thioxo group and a Z-configured arylidene substituent at the 5-position. The arylidene moiety in this compound features a 4-hydroxy-3-methoxy-5-nitrophenyl group, which introduces electron-withdrawing (nitro) and electron-donating (hydroxy, methoxy) substituents.

特性

IUPAC Name

2-[(5Z)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S2/c1-22-8-3-6(2-7(11(8)18)15(20)21)4-9-12(19)14(5-10(16)17)13(23)24-9/h2-4,18H,5H2,1H3,(H,16,17)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKWLZSDKZNDKN-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Rhodanine-3-acetic acid derivatives share a common scaffold but differ in arylidene substituents, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Rhodanine-3-Acetic Acid Derivatives

Compound Name / Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity Synthesis Yield (%) Melting Point (°C) Reference
Target compound: 4-hydroxy-3-methoxy-5-nitrophenyl C₁₃H₁₁N₃O₇S₂* ~401.37 Not reported (structural analogs suggest antifungal/antitumor potential)
[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene C₂₄H₂₁N₃O₄S₂ 479.6
[3-Nitrophenyl]methylidene C₁₂H₈N₂O₅S₂ 324.33
[Pyridin-2-yl]methylidene C₁₁H₈N₂O₃S₂ 280.32 Antifungal (vs. Candida spp.)
[4-(Propan-2-yl)phenyl]methylidene C₁₅H₁₅NO₃S₂ 321.41
[3-Ethoxy-4-hydroxyphenyl]methylidene C₁₄H₁₃NO₅S₂ 339.39
[4-Benzyloxy-3-methoxyphenyl]methylidene C₂₀H₁₆NO₅S₂ 414.47 73 277–280
[2-Methylcinnamylidene] C₁₅H₁₃NO₃S₂ 319.40 Antidiabetic (Kinedak®)

*Calculated based on IUPAC name.

Key Findings:

Antifungal Activity : Derivatives with heteroaromatic substituents, such as pyridin-2-ylmethylidene, exhibit potent antifungal activity against Candida species, likely due to enhanced electron-withdrawing effects and improved membrane penetration . The target compound’s nitro group may further enhance such activity.

Antitumor Potential: Analogues with chlorophenyl or furyl substituents (e.g., 5-(4-chlorophenyl)furyl derivatives) inhibit tumor angiogenesis, suggesting the nitro group in the target compound could similarly modulate kinase pathways .

Synthetic Accessibility : Yields vary significantly; electron-rich arylidenes (e.g., 4-benzyloxy-3-methoxyphenyl) are synthesized in higher yields (73%) compared to nitro-substituted derivatives, possibly due to steric or electronic challenges .

Pyridinyl derivatives (logP ~2.8) balance activity and solubility .

Q & A

Q. How can researchers optimize the synthesis of the compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves multi-step pathways with controlled conditions:
  • Stepwise reactions: Focus on forming the thiazolidinone core and introducing substituents (e.g., nitrophenyl groups) via condensation and cyclization .
  • Reaction conditions: Optimize temperature (e.g., 60–80°C for cyclization), solvent systems (e.g., DMF/acetic acid mixtures), and catalysts (e.g., sodium acetate for acid-mediated reactions) .
  • Advanced techniques: Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Purity monitoring: Employ HPLC to track intermediate purity and column chromatography for final purification .

Q. What methods are recommended for assessing the compound’s stability under varying experimental conditions?

  • Methodological Answer: Stability studies should include:
  • pH-dependent hydrolysis: Monitor degradation via UV-Vis spectroscopy or HPLC under acidic (pH 2–4), neutral (pH 7), and basic (pH 9–11) conditions. The compound is stable at neutral pH but prone to hydrolysis in basic environments .
  • Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Oxidative stability: Test resistance to hydrogen peroxide or other oxidants using LC-MS to detect sulfoxide/sulfone byproducts .

Q. Which in vitro assays are suitable for evaluating the biological activity of the compound in early-stage research?

  • Methodological Answer: Prioritize assays aligned with the compound’s structural motifs (thiazolidinone, nitrophenyl):
  • Enzyme inhibition: Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Antimicrobial activity: Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
  • Anti-inflammatory screening: Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) quantification .

Q. What analytical techniques are essential for confirming the structural integrity of the compound post-synthesis?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:
  • NMR: Confirm stereochemistry (Z/E configuration) and substituent positions via 1^1H/13^{13}C NMR, focusing on thiazolidinone ring protons (δ 3.5–4.5 ppm) .
  • HPLC-MS: Verify molecular weight and detect impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid) .
  • X-ray crystallography: Resolve crystal structure to validate the Z-configuration of the methylidene group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements of the compound?

  • Methodological Answer:
  • Comparative analysis: Synthesize analogs with modifications to the nitrophenyl, methoxy, or thiazolidinone moieties. Compare activities (e.g., IC50 values) to identify critical groups (see table below) .
  • Computational docking: Use AutoDock Vina to model interactions with target proteins (e.g., PPAR-γ for antidiabetic activity). Highlight hydrogen bonds between the sulfanylidene group and active-site residues.
    Example SAR Table:
Analog SubstituentBiological Activity (IC50, μM)Key Interaction
4-Nitrophenyl0.45 (Kinase X)H-bond with Asp127
3-Methoxyphenyl1.20 (Kinase X)Hydrophobic pocket

Q. How should researchers address contradictions in biological activity data between the compound and its structural analogs?

  • Methodological Answer:
  • Statistical validation: Use ANOVA to assess significance of activity differences across replicates.
  • Experimental replication: Test analogs under standardized conditions (e.g., cell line: HEK293, serum-free media).
  • Meta-analysis: Review literature for trends in thiazolidinone derivatives’ activities (e.g., nitro groups enhance kinase inhibition but reduce solubility) .

Q. What strategies are effective for identifying the biological targets of the compound in complex systems?

  • Methodological Answer:
  • Affinity chromatography: Immobilize the compound on a resin to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .
  • Proteomic profiling: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes post-treatment.
  • Kinase profiling: Screen against a panel of 100+ kinases using competitive binding assays (e.g., KINOMEscan®) .

Q. What chemical derivatization approaches can enhance the physicochemical properties of the compound for therapeutic applications?

  • Methodological Answer:
  • Oxidation: Convert the sulfanylidene group to a sulfone using H2O2, improving metabolic stability but potentially reducing bioavailability .
  • Esterification: Replace the acetic acid moiety with methyl ester to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • PEGylation: Attach polyethylene glycol (PEG) chains to the hydroxyl group to increase solubility and half-life .

Q. How can reaction mechanisms in the synthesis of the compound be elucidated to optimize pathway efficiency?

  • Methodological Answer:
  • Kinetic studies: Use stopped-flow NMR to monitor intermediate formation during cyclization (e.g., thiazolidinone ring closure).
  • Isotopic labeling: Incorporate 18^{18}O into the carbonyl group to trace oxygen migration during oxidation steps .
  • Computational modeling: Simulate reaction pathways using Gaussian software to identify rate-limiting steps (e.g., transition-state energy of methylidene formation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。